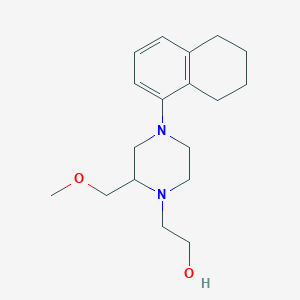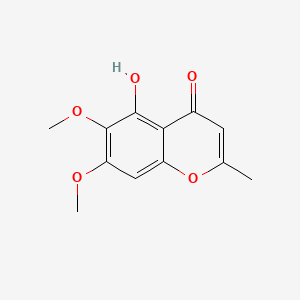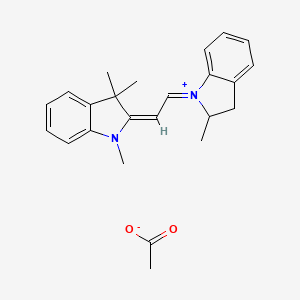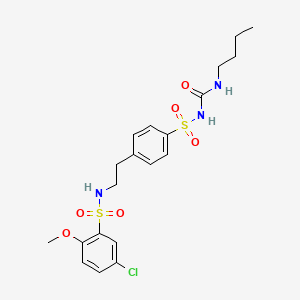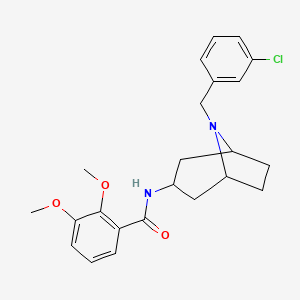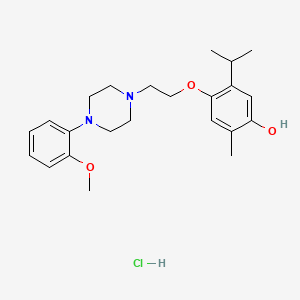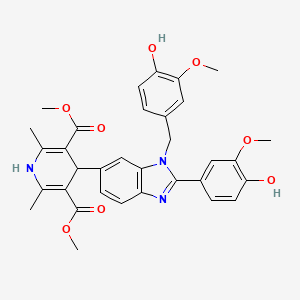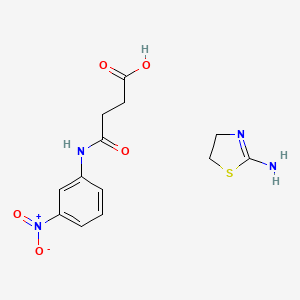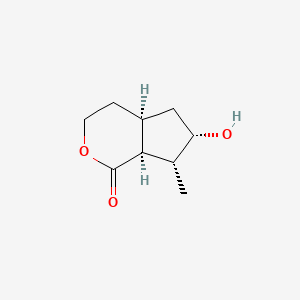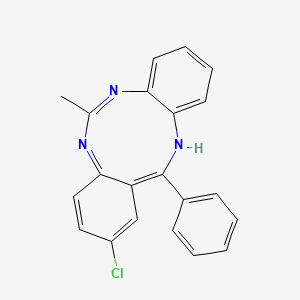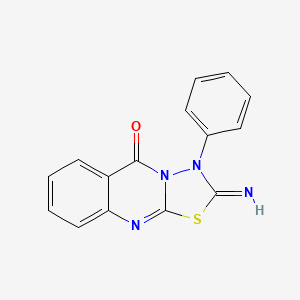
Einecs 286-876-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Einecs 286-876-7 involves multiple steps, starting with the preparation of the azo compound through diazotization and coupling reactions. The reaction conditions typically include acidic or basic environments, controlled temperatures, and specific catalysts to facilitate the formation of the azo linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise control of reaction parameters, and purification steps to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Einecs 286-876-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pH, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonic acids, while reduction can produce aromatic amines.
Scientific Research Applications
Einecs 286-876-7 has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Einecs 286-876-7 involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that include binding to proteins or enzymes, altering their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[[1-[[(2-methoxy-5-sulphophenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]-6-methylbenzothiazole-7-sulphonic acid
- 2-[4-[[1-[[(2-methoxy-5-sulphophenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]-6-methylbenzothiazole-7-sulphonic acid, potassium salt
Uniqueness
Einecs 286-876-7 is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its combination of functional groups allows for versatile reactivity and applications in various fields, setting it apart from similar compounds.
Properties
CAS No. |
85392-18-3 |
|---|---|
Molecular Formula |
C34H41N5Na2O12S3 |
Molecular Weight |
853.9 g/mol |
IUPAC Name |
disodium;1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-[4-[[1-(2-methoxy-5-sulfonatoanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]-6-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C25H22N4O9S3.C9H21NO3.2Na/c1-13-4-10-18-22(23(13)41(35,36)37)39-25(27-18)15-5-7-16(8-6-15)28-29-21(14(2)30)24(31)26-19-12-17(40(32,33)34)9-11-20(19)38-3;1-7(11)4-10(5-8(2)12)6-9(3)13;;/h4-12,21H,1-3H3,(H,26,31)(H,32,33,34)(H,35,36,37);7-9,11-13H,4-6H2,1-3H3;;/q;;2*+1/p-2 |
InChI Key |
WHCWECLYBXCJOF-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC(C(=O)C)C(=O)NC4=C(C=CC(=C4)S(=O)(=O)[O-])OC)S(=O)(=O)[O-].CC(CN(CC(C)O)CC(C)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


